molecular formula C10H19ClNO5P B1677709 Phosphamidon CAS No. 13171-21-6

Phosphamidon

Cat. No.: B1677709
CAS No.: 13171-21-6
M. Wt: 299.69 g/mol
InChI Key: RGCLLPNLLBQHPF-HJWRWDBZSA-N
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Description

Phosphamidon is an organophosphate insecticide first reported in 1960. It is known for its systemic action, meaning it can be absorbed by plants and transported throughout their tissues. This compound is primarily used to control a wide range of pests, including sucking, chewing, and boring insects. This compound is highly toxic to mammals and is classified under WHO Hazard Class Ia .

Mechanism of Action

Preparation Methods

Phosphamidon is synthesized through the reaction of trimethylphosphite with alpha, alpha-dichloroacetoacetic acid diethylamide. This intermediate is obtained by chlorination of acetoacetic acid diethylamide. The reaction proceeds rapidly in boiling chlorobenzene, yielding a constant mixture of cis- and trans-isomers in the approximate proportion of 73:27 . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the product.

Chemical Reactions Analysis

Phosphamidon undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethyl phosphate and 2-chloro-2-(diethylcarbamoyl)-1-methylvinyl alcohol.

    Oxidation: It can be oxidized to form various metabolites, which are often less toxic than the parent compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include water, oxidizing agents, and nucleophiles such as hydroxide ions.

Scientific Research Applications

Phosphamidon has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying the behavior of organophosphates and their interactions with biological systems.

    Biology: this compound is used to investigate the effects of cholinesterase inhibitors on nerve function and insect physiology.

    Medicine: Research on this compound has contributed to the development of antidotes and treatments for organophosphate poisoning.

    Industry: It is widely used in agriculture to protect crops from pests, thereby improving yield and quality

Comparison with Similar Compounds

Phosphamidon is similar to other organophosphate insecticides such as malathion, parathion, and diazinon. it is unique in its systemic action and its specific isomeric composition (70% Z-isomer and 30% E-isomer). This composition affects its potency and toxicity. Compared to malathion and parathion, this compound is more toxic and has a broader spectrum of activity. Similar compounds include:

This compound stands out due to its high toxicity and effectiveness against a wide range of pests, making it a valuable tool in pest management despite its associated risks.

Properties

IUPAC Name

[(Z)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate
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InChI

InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8-
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InChI Key

RGCLLPNLLBQHPF-HJWRWDBZSA-N
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Canonical SMILES

CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl
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Isomeric SMILES

CCN(CC)C(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl
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Molecular Formula

C10H19ClNO5P
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DSSTOX Substance ID

DTXSID601030915
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Molecular Weight

299.69 g/mol
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Physical Description

Phosphamidon is a pale yellow oily liquid with a faint odor. Used as an insecticide for citrus, cotton, and deciduous fruit and nuts. and as an acaricide. (EPA, 1998), Colorless to yellow liquid; [ICSC], COLOURLESS-TO-YELLOW OILY LIQUID.
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Boiling Point

324 °F at 1.5 mmHg (EPA, 1998), 120 °C @ 0.001 mm Hg; 162 °C 1.5 mm Hg, at 0.2kPa: 162 °C
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most org solvents except saturated hydrocarbons; 1 g dissolves in about 30 g hexane, In water, miscible @ 25 °C, Solubility in water: miscible
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Density

1.2132 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.2132 @ 25 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Pressure

2.5e-05 mmHg at 68 °F (EPA, 1998), 0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0033
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Mechanism of Action

Organophosphorus pesticides exert their acute effects by inhibiting acetylcholinesterase in the nervous system with subsequent accumulation of toxic levels of acetylcholine. They may also inhibit butylcholinesterases as well as other esterase. The function of butylcholinesterases is unknown, but its inhibition can provide an indication of exposure to an organophosphate. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. Reactivation of inhibited enzyme may occur spontaneously, the rates of reactivation depending on the tissue as well as on the chemical group attached to the enzyme. Higher doses of oximes failed to alter the reactivation of in vitro human AchE inhibited by organophosphorus compunds., Cholinesterase inhibitor.
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Impurities

In technical preparations of phosphamidon, gamma-chlorophosphamidon is present at a level of one to two percent of the total product.
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Color/Form

Pale-yellow liquid, COLORLESS LIQUID, Oil

CAS No.

13171-21-6, 23783-98-4
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Melting Point

-49 °F (EPA, 1998), -45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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